![molecular formula C10H11Br2N B14261202 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile CAS No. 188997-86-6](/img/structure/B14261202.png)
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2,2-Dibromospiro[24]heptan-1-yl)prop-2-enenitrile is an organic compound characterized by a spirocyclic structure with two bromine atoms and a nitrile group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile typically involves the reaction of a suitable spirocyclic precursor with brominating agents. One common method is the bromination of spiro[2.4]heptane derivatives using bromine or N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Analyse Chemischer Reaktionen
Types of Reactions
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Addition Reactions: The nitrile group can participate in addition reactions with nucleophiles like Grignard reagents or organolithium compounds.
Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes or alkynes.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Addition: Grignard reagents (e.g., phenylmagnesium bromide) or organolithium compounds (e.g., n-butyllithium) in ether solvents.
Elimination: Strong bases like potassium tert-butoxide or sodium hydride in aprotic solvents.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide can yield azido derivatives, while addition with Grignard reagents can produce tertiary alcohols.
Wissenschaftliche Forschungsanwendungen
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocycles.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceuticals targeting specific biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The bromine atoms and nitrile group can form covalent bonds or coordinate with active sites, leading to inhibition or modulation of biological activity. The specific pathways involved depend on the target and the context of its application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(2,2-Dichlorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Difluorospiro[2.4]heptan-1-yl)prop-2-enenitrile
- 3-(2,2-Diiodospiro[2.4]heptan-1-yl)prop-2-enenitrile
Uniqueness
3-(2,2-Dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile is unique due to the presence of bromine atoms, which confer distinct reactivity and properties compared to its chloro, fluoro, or iodo analogs. The bromine atoms can participate in specific interactions and reactions that are not possible with other halogens, making this compound valuable for certain applications.
Eigenschaften
CAS-Nummer |
188997-86-6 |
|---|---|
Molekularformel |
C10H11Br2N |
Molekulargewicht |
305.01 g/mol |
IUPAC-Name |
3-(2,2-dibromospiro[2.4]heptan-1-yl)prop-2-enenitrile |
InChI |
InChI=1S/C10H11Br2N/c11-10(12)8(4-3-7-13)9(10)5-1-2-6-9/h3-4,8H,1-2,5-6H2 |
InChI-Schlüssel |
BSEULJLUBKCVDF-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)C(C2(Br)Br)C=CC#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


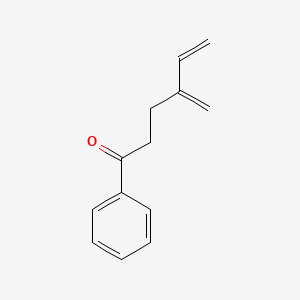

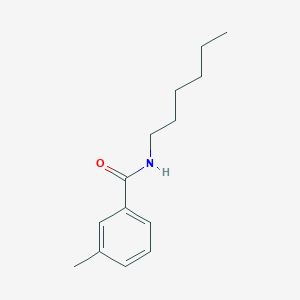
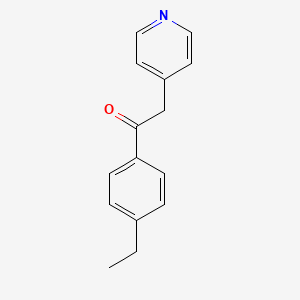
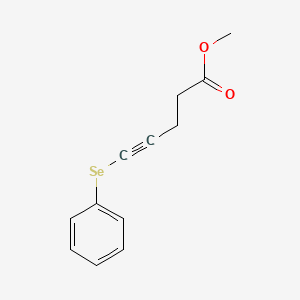

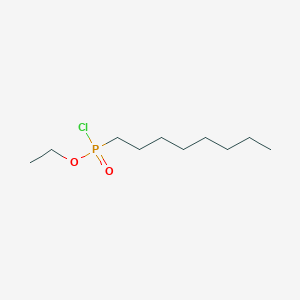
![Silane, trimethyl[[1-(2-propenyl)pentyl]oxy]-](/img/structure/B14261158.png)
![8-Methyl-5-[(methylsulfanyl)methyl]-3-thiabicyclo[3.3.1]non-7-en-6-one](/img/structure/B14261160.png)
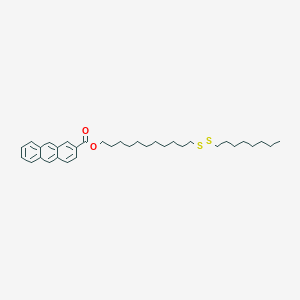
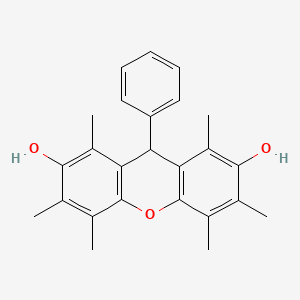

![tert-Butyl 4-[4-(3-chlorophenyl)-5-(2-propanamidopyridin-4-yl)-1,3-thiazol-2-yl]piperidine-1-carboxylate](/img/structure/B14261195.png)
![2-Thiazolamine, N-[(3-chlorophenyl)methylene]-](/img/structure/B14261204.png)
